ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is a heterocyclic compound that contains a benzoxazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-aminophenol with carbon disulfide and ethyl chloroformate in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the benzoxazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium thiolate, or alkoxide salts.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives or modified benzoxazole rings.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antibacterial, antifungal, or anticancer activities.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. The presence of the benzoxazole ring and the sulfur atom can facilitate binding to these targets, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-CHLORO-2-MERCAPTOBENZOXAZOLE: Similar structure but lacks the carbonyl group.
ETHYL 5-CHLORO-2-BENZOXAZOLECARBOXYLATE: Similar structure but lacks the sulfur atom.
Uniqueness
ETHYL 5-CHLORO-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-BENZOXAZOLE-3-CARBOXYLATE is unique due to the presence of both the sulfur atom and the carbonyl group in its structure
Properties
IUPAC Name |
ethyl 5-chloro-2-sulfanylidene-1,3-benzoxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S/c1-2-14-9(13)12-7-5-6(11)3-4-8(7)15-10(12)16/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRIAHRPJIXQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(C=CC(=C2)Cl)OC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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